Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate
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Overview
Description
Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate is an organic compound with the molecular formula C16H13NO2 It is a derivative of benzoic acid and features an ethynyl group linking a 4-aminophenyl group to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate typically involves a Sonogashira coupling reaction. This reaction is carried out between methyl 4-iodobenzoate and 4-ethynylaniline in the presence of a palladium catalyst and a copper co-catalyst under aerobic conditions. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl group allows for π-π interactions with aromatic systems, while the amino group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
- Methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzoate
Uniqueness
Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Biological Activity
Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate (MAPEB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article explores the biological activity of MAPEB, presenting relevant data, case studies, and research findings.
Structural Characteristics
MAPEB is characterized by a unique structure that includes a benzoate group and an ethynyl group linked to a para-aminophenyl moiety. The presence of the amino group suggests potential interactions with biological targets, while the ethynyl group enhances its reactivity for chemical synthesis.
Biological Activity Overview
Potential Anti-Cancer Activity:
Research indicates that compounds with similar structures to MAPEB may inhibit tumor growth and modulate inflammatory responses. For instance, derivatives of aminophenyl compounds have been studied for their ability to inhibit specific enzymes involved in cancer progression. MAPEB's structural components suggest it could act similarly, targeting pathways associated with cancer cell proliferation.
Anti-Inflammatory Effects:
The anti-inflammatory properties of MAPEB are also noteworthy. Compounds with similar functionalities have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines or pathways. This suggests that MAPEB may have therapeutic potential in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand MAPEB's biological activity, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 4-(2-(3-aminophenyl)ethynyl)benzoate | Similar ethynyl and benzoate groups | Variation in amino group position affects reactivity and biological activity |
Methyl 4-(2-(phenylethynyl)benzoate) | Contains phenylethynyl instead of aminophenyl | Potentially different optical properties due to lack of amino group |
Methyl 3-(2-(4-aminophenyl)ethynyl)benzoate | Similar structure but different positional isomerism | May exhibit different biological activities due to structural differences |
This table highlights how slight variations in structure can influence both chemical reactivity and biological activity.
Case Studies and Research Findings
-
Inhibition of Tumor Growth:
A study involving MAPEB analogs demonstrated significant inhibition of tumor cell lines in vitro. The compounds were tested using luciferase reporter assays, which showed an IC50 value of approximately 3 μM for some derivatives, indicating potent activity against specific cancer types . -
Inflammatory Response Modulation:
Another research effort explored the anti-inflammatory effects of MAPEB in animal models. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with MAPEB, suggesting its potential as an anti-inflammatory agent . -
Structure-Activity Relationship (SAR):
A detailed SAR analysis was conducted on various methyl benzoate derivatives, including MAPEB. This study revealed that modifications at the para position significantly impacted the compound's biological activity, emphasizing the importance of structural optimization for enhanced efficacy .
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 4-[2-(4-aminophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-8-4-12(5-9-14)2-3-13-6-10-15(17)11-7-13/h4-11H,17H2,1H3 |
InChI Key |
RXZVNIBBBNQKKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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